N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
The compound N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a pyrazolo-pyrimidine derivative characterized by a 3-chlorobenzyl substituent at position 5 of the pyrazolo[3,4-d]pyrimidinone core and a 2-(2-fluorophenoxy)acetamide side chain at position 1 (Figure 1). This scaffold is frequently explored in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-cancer agents.
Synthesis: The compound is synthesized via coupling reactions involving α-chloroacetamide intermediates and pyrazolo-pyrimidinone precursors, as described in analogous protocols. For example, intermediate pyrazolo[3,4-d]pyrimidinones are functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce aryl or alkyl groups.
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3/c23-16-5-3-4-15(10-16)12-28-14-26-21-17(22(28)31)11-27-29(21)9-8-25-20(30)13-32-19-7-2-1-6-18(19)24/h1-7,10-11,14H,8-9,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEXBOOJZNCARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antiviral, antibacterial, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 439.88 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClFN5O2 |
| Molecular Weight | 439.88 g/mol |
| Purity | Typically 95% |
| IUPAC Name | N-[2-[5-[(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of viral replication in various cell lines.
In a study examining heterocyclic compounds with antiviral properties, derivatives showed effective inhibition against HSV-1 with IC50 values as low as 6.0 μg/100 μL in Vero cells . This suggests that the compound could exhibit similar or enhanced antiviral activity due to its structural characteristics.
Antibacterial Activity
The antibacterial efficacy of compounds containing the pyrazolo scaffold has been documented extensively. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria. A compound structurally related to our target was reported to possess significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Study on Antiviral Properties
A study conducted by Han et al. investigated the antiviral properties of various pyrazole derivatives against multiple viral strains. The results indicated that certain compounds exhibited high antiviral activity with low cytotoxicity levels, making them promising candidates for further development . The specific compound under discussion may share similar mechanisms of action due to its structural analogies.
Research on Antibacterial Effects
In another research effort focused on the antibacterial properties of pyrazolo compounds, derivatives were synthesized and tested against common bacterial pathogens. The findings revealed that modifications at specific positions on the pyrazolo ring significantly enhanced antibacterial potency . This suggests that this compound may also exhibit enhanced antibacterial properties depending on its substituents.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that may interact with various biological targets. Pyrazolo[3,4-d]pyrimidines have been recognized for their antitumor , anti-inflammatory , and antiviral properties. Specific applications include:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, studies have shown that these compounds can interfere with key signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases.
Antiviral Properties
Recent studies have highlighted the antiviral activity of pyrazolo[3,4-d]pyrimidine derivatives against various viruses. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research has indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Experimental Evaluations
Several case studies have documented the efficacy of similar compounds:
- A study on 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated significant anti-inflammatory activity through the inhibition of nitric oxide (NO) release and downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide may exhibit similar pathways of action.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Variations in substituents at different positions on the pyrazolo ring can significantly influence their pharmacological profiles.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Methodologies
Analytical Techniques
- NMR Profiling : highlights that NMR shifts in Regions A/B are sensitive to substituent changes, enabling rapid structural differentiation.
- Mass Spectrometry : High-resolution mass data (e.g., 571.198 for Example 83) confirm molecular integrity and purity.
Structural Comparison Strategies
- Graph-Based Methods: emphasizes that graph-theoretical comparisons capture structural nuances (e.g., bond connectivity, stereochemistry) more effectively than SMILES strings or bit-vector approaches. For the target compound, graph matching would highlight shared pyrazolo-pyrimidinone motifs and divergent side chains.
- Lumping Strategy: proposes grouping structurally similar compounds (e.g., pyrazolo-pyrimidinones with halogenated substituents) to streamline property prediction. However, this risks overlooking critical bioactivity differences caused by minor substituent variations.
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. A one-flask method developed by Wang et al. involves treating 5-aminopyrazole with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent. This reagent facilitates intramolecular cyclization at 60–80°C, yielding the pyrazolo[3,4-d]pyrimidine core in 56–91% efficiency. For example, reacting 5-amino-1-(o-tolyl)pyrazole with dimethylformamide (DMF) and PBr₃ produces the unsubstituted core, which is critical for downstream functionalization.
Alternative Friedel-Crafts Alkylation
Patent DE60001847T2 discloses a Friedel-Crafts approach using aminopyrazole and enaminone precursors. Cyclization with acetic acid followed by AlCl₃-mediated coupling with 2-thiophenecarbonyl chloride generates substituted pyrazolopyrimidines. While this method is effective for electron-rich aromatics, its applicability to chlorinated benzyl groups requires optimization.
Installation of the Ethylamine Side Chain
Alkylation at N1
The ethylamine moiety is introduced at the N1 position through alkylation. Reacting the pyrazolopyrimidinone with 2-chloroethylamine in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile affords the N1-ethylamine derivative. This step typically achieves 70–85% yields, with purity dependent on recrystallization solvents.
Synthesis of 2-(2-Fluorophenoxy)Acetamide
Phenoxyacetyl Chloride Formation
2-Fluorophenol is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is stabilized by triethylamine (Et₃N), which scavenges HCl.
Amidation with Ammonia
The acetyl chloride is treated with aqueous ammonia at room temperature, yielding 2-(2-fluorophenoxy)acetamide in 82–90% purity. Crude products are purified via recrystallization from ethanol/water mixtures.
Final Coupling Reaction
Carbodiimide-Mediated Amide Bond Formation
The ethylamine-substituted pyrazolopyrimidine is coupled with 2-(2-fluorophenoxy)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method achieves 68–74% yields, with minor impurities removed via silica gel chromatography.
Microwave-Assisted Optimization
Microwave irradiation at 100°C for 20 minutes accelerates the coupling reaction, improving yields to 85% while reducing side-product formation.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide?
The compound is synthesized via multi-step organic reactions. A typical route involves:
- Step 1 : Cyclization of pyrazole precursors with 3-chlorobenzyl groups to form the pyrazolo[3,4-d]pyrimidinone core.
- Step 2 : Alkylation of the core with ethylenediamine derivatives to introduce the ethyl linker.
- Step 3 : Acetylation with 2-(2-fluorophenoxy)acetic acid under coupling agents like EDC/HOBt. Critical conditions include pH control (6.5–7.5) and anhydrous solvents (e.g., DMF) to prevent hydrolysis .
Q. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural validation. Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For dynamic analysis, pair with DFT calculations (B3LYP/6-31G* basis set) to compare theoretical and experimental geometries .
Q. What methodologies are suitable for initial biological activity screening?
- Enzyme assays : Test inhibition of kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (NF-κB luciferase reporter systems).
- Microbial screening : Use broth microdilution to assess MIC values against Gram-positive/negative bacteria .
Q. How is purity assessed during synthesis?
Purity is verified via:
Q. Which functional groups are critical for target interaction?
Key groups include:
- Pyrazolo[3,4-d]pyrimidinone core : Hydrogen bonds with kinase ATP-binding pockets.
- 3-Chlorobenzyl group : Enhances lipophilicity and π-π stacking with hydrophobic residues.
- 2-Fluorophenoxyacetamide : Stabilizes interactions via halogen bonding .
Advanced Research Questions
Q. How can reaction yields be optimized using statistical models?
Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example:
- Central Composite Design : Optimize cyclization temperature (80–120°C) and solvent polarity (DMF vs. THF).
- Response Surface Methodology : Maximize yield by balancing reagent stoichiometry (1:1.2 molar ratio of core to acetylating agent). Validate models with ANOVA (p < 0.05) .
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
Q. How to address contradictory bioactivity data across similar analogs?
Contradictions may arise from assay conditions (e.g., serum concentration, cell lines). Mitigate by:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition).
- SAR analysis : Compare substituent effects (e.g., 3-chloro vs. 4-fluoro analogs) on IC50 values.
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free-energy calculations : Compute binding affinities via MM-PBSA/GBSA .
Q. How to elucidate reaction mechanisms for unexpected byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
